molecular formula C11H15ClFNO B1334163 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride CAS No. 3929-30-4

4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

Cat. No.: B1334163
CAS No.: 3929-30-4
M. Wt: 231.69 g/mol
InChI Key: XWAMSNBDXDQRRN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride typically involves the reaction of 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol with hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)piperidin-4-ol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines .

Scientific Research Applications

4-(4-fluorophenyl)piperidin-4-ol Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been found to act as an androgen receptor down-regulator, which is useful in the treatment of advanced prostate cancer. Additionally, it may interact with other receptors and enzymes, leading to its neuroprotective and antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride include:

Uniqueness

What sets this compound apart is its specific fluorine substitution on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable intermediate in drug synthesis and other applications .

Properties

IUPAC Name

4-(4-fluorophenyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAMSNBDXDQRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374643
Record name 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3929-30-4
Record name 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3929-30-4
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